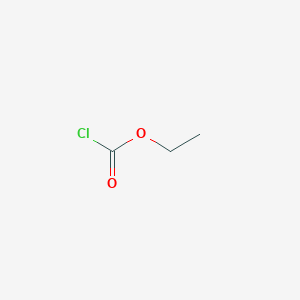![molecular formula C8H15ClO5 B041911 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid CAS No. 396106-50-6](/img/structure/B41911.png)
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid
Descripción general
Descripción
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid is a chemical compound with the molecular formula C6H11ClO4. It is known for its applications in organic synthesis and as an intermediate in the production of various organic compounds. This compound is characterized by its slightly acidic nature and its ability to dissolve in organic solvents such as ethanol and dimethylformamide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid typically involves a multi-step chemical reaction. The process begins with the reaction of ethanol and chloroethanol to produce 2-chloroethanol. This intermediate is then further reacted with ethanol to yield 2-[2-(2-chloroethoxy)ethoxy]ethanol . Finally, this compound undergoes a reaction with acetic acid under controlled conditions to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid involves its interaction with specific molecular targets and pathways. The chloro group in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis and other chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(2-Chloroethoxy)ethoxy]ethanol: This compound is structurally similar but lacks the acetic acid moiety.
2-(2-Chloroethoxy)ethanol: Another related compound with fewer ethoxy groups.
Bis[2-(2-chloroethoxy)ethyl] ether: A compound with a similar chloroethoxy structure but different functional groups.
Uniqueness
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic acid is unique due to its combination of chloroethoxy and acetic acid functionalities. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis and industrial applications .
Propiedades
IUPAC Name |
2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPZWQAPFVLOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCCl)OCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)
![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)






